molecular formula C6H10O5S B8272210 Thionyldiacetic acid dimethylester

Thionyldiacetic acid dimethylester

Cat. No.: B8272210
M. Wt: 194.21 g/mol
InChI Key: WXSZTIDGDMKUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thionyldiacetic acid dimethylester (theoretical structure: CH₃OOC-CH₂-S-CH₂-COOCH₃) is a sulfur-containing diester derived from thionyldiacetic acid. The compound’s sulfur bridge and ester groups may influence its reactivity, solubility, and stability.

Properties

Molecular Formula

C6H10O5S

Molecular Weight

194.21 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfinylacetate

InChI

InChI=1S/C6H10O5S/c1-10-5(7)3-12(9)4-6(8)11-2/h3-4H2,1-2H3

InChI Key

WXSZTIDGDMKUHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence includes sulfur-containing acetic acid derivatives and esterified compounds. Below is a detailed comparison based on structural and functional similarities:

2.1. 2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)
  • Structure : Features a long-chain tetradecyl group (-C₁₄H₂₉) attached to a thioacetic acid moiety (HS-CH₂-COOH).
  • Properties :
    • Molecular Weight : ~316.5 g/mol (C₁₆H₃₂O₂S).
    • Hazards : Classified as a skin and eye irritant (H315, H319) .
  • Applications : Used as a laboratory chemical and in industrial substance synthesis.
2.2. Dibasicoxyα/βobetulinic Acid Dimethylester
  • Structure: Derived from triterpenoid betulinic acid, with two methyl ester groups attached to a dibasic carboxylic acid core.
  • Properties :
    • Melting Point : 230–231°C (vs. diethylester: 191–193°C).
    • Optical Activity : [α]f +4°–48°–7° (pyridine solvent) .
  • Applications : Likely used in medicinal chemistry due to betulinic acid’s bioactive properties.
  • Key Differences: The core structure is a cyclic triterpenoid, contrasting with thionyldiacetic acid dimethylester’s linear aliphatic backbone. The sulfur bridge in the latter may enhance chelation or coordination properties.
2.3. (3-Cyano-4-Methyl-6-Oxo-1,6-Dihydropyridin-2-yl)thio]acetic Acid (CAS 134616-73-2)
  • Structure: Combines a pyridinone ring with a thioacetic acid group.
  • Properties: Molecular Weight: 224.24 g/mol (C₉H₇N₂O₃S). Melting Point: 185–187°C (ethanol solvent) .
  • Applications : Serves as a pharmaceutical intermediate and organic synthesis reagent.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications Hazards
2-(Tetradecylthio)acetic Acid C₁₆H₃₂O₂S 316.5 Not reported Thioether, carboxylic acid Lab/industrial synthesis Skin/eye irritation
Dibasicoxyα/βobetulinic Acid Dimethylester C₃₂H₅₂O₅ (est.) ~516.7 (est.) 230–231 Diester, triterpenoid core Medicinal chemistry Not reported
(3-Cyano-4-Methyl-6-Oxo-1,6-Dihydropyridin-2-yl)thio]acetic Acid C₉H₇N₂O₃S 224.24 185–187 Thioether, pyridinone Pharmaceutical intermediate Not reported
This compound (theoretical) C₆H₁₀O₄S 178.21 (est.) Not available Diester, sulfur bridge Hypothesized: synthesis, chelation Unknown

Research Findings and Implications

  • Ester Chain Effects : highlights that longer ester chains (e.g., diethyl vs. dimethyl) reduce melting points, suggesting that this compound’s compact structure may enhance thermal stability compared to bulkier analogs .
  • Structural Reactivity: The sulfur bridge in this compound could facilitate metal coordination, contrasting with the pyridinone ring in ’s compound, which may prioritize hydrogen bonding .
  • Hazard Profile : Unlike 2-(tetradecylthio)acetic acid, this compound’s ester groups might reduce direct irritation risks, though experimental data is lacking .

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